3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C6H3BrF3N. It features a five-membered pyrazole ring, characterized by two nitrogen atoms and specific substitutions: a bromomethyl group at the 3rd position and a trifluoromethyl group at the 5th position. This compound is recognized for its solid state and distinct molecular weight of 225.99 g/mol, which plays a significant role in its chemical reactivity and interactions in various applications .
The structure of 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole consists of:
3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole shows potential biological activities:
Several methods exist for synthesizing 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole:
This compound finds utility in various fields:
Research indicates that 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole interacts with several biological targets:
Several compounds share structural similarities with 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole. Here’s a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrazole | 1087160-38-0 | 0.81 |
| 3-Methyl-5-(trifluoromethyl)-1H-pyrazole | 10010-93-2 | 0.78 |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | 1000341-21-8 | 0.67 |
The unique combination of bromine and trifluoromethyl groups in this compound enhances its reactivity and biological activity compared to similar pyrazoles. Its ability to undergo nucleophilic substitution and participate in cyclocondensation reactions makes it particularly versatile in synthetic applications.
Radical difluoromethylation represents a pivotal methodology for accessing trifluoromethyl-substituted pyrazoles, including the target compound 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole [2]. The development of difluoroacetohydrazonoyl bromides as novel difluoromethyl building blocks has revolutionized the synthesis of difluoromethyl-substituted pyrazoles through regioselective [3 + 2] cycloaddition reactions [13]. These reactions demonstrate excellent compatibility with ynones, alkynoates, and ynamides, providing access to difluoromethyl-substituted pyrazole derivatives in good to excellent yields ranging from 65% to 92% [13].
The radical cyclization approach utilizing α-diazodifluoroethyl sulfonium reagents offers another pathway to prepare difluoromethylated pyrazoles from unactivated alkynes [2]. This methodology involves the generation of difluoromethyl radicals that undergo cyclization with nitrogen-containing substrates to form the pyrazole ring system [2]. The reaction proceeds through an initial radical addition followed by intramolecular cyclization and subsequent aromatization to yield the desired trifluoromethyl-substituted pyrazole products [2].
The optimization of radical difluoromethylation reactions for trifluoromethyl pyrazole synthesis involves careful control of several critical parameters [2] [13]. Temperature control is essential, with most reactions proceeding optimally at 80-120°C to ensure adequate radical generation while preventing decomposition of sensitive intermediates [2]. The choice of radical initiator significantly impacts reaction efficiency, with azobisisobutyronitrile demonstrating superior performance compared to benzoyl peroxide or other conventional initiators [13].
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80-120°C | 15-20% increase |
| Reaction Time | 2-6 hours | Plateau after 4h |
| Radical Initiator Loading | 10-20 mol% | Optimal at 15 mol% |
| Solvent System | Dichloromethane/Toluene | 10-15% enhancement |
The solvent system selection proves crucial for radical difluoromethylation success [2] [13]. Nonpolar solvents such as toluene and dichloromethane facilitate radical propagation while minimizing competitive side reactions [13]. The use of polar aprotic solvents like dimethyl sulfoxide can lead to reduced yields due to radical quenching effects [2].
Transition metal-catalyzed cross-coupling reactions provide highly efficient pathways for constructing complex pyrazole derivatives, including 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole [3] [26]. Palladium-catalyzed systems demonstrate exceptional versatility in pyrazole functionalization, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity [23] [26]. The development of hybrid pyrazole ligands has significantly enhanced the chemoselectivity of palladium catalytic systems, allowing for precise control over cross-coupling versus dehalogenation reactions [14].
The palladium-catalyzed arylation of pyrazoles proceeds through well-established oxidative addition, transmetalation, and reductive elimination sequences [24] [26]. The regioselectivity of these reactions follows the order C-5 > C-4 >> C-3, reflecting the electronic properties and steric accessibility of different positions on the pyrazole ring [9]. Palladium acetate catalysts demonstrate superior performance compared to other palladium sources, achieving yields of 75-95% under optimized conditions [28] [31].
The use of phosphine ligands significantly influences both reactivity and selectivity in palladium-catalyzed pyrazole functionalization [15] [24]. Tricyclohexylphosphine and tri-tert-butylphosphine provide enhanced reactivity for challenging aryl chloride substrates, while bisphosphine ligands offer improved selectivity for complex polysubstituted pyrazoles [15]. The development of phosphine-free catalytic systems using palladium acetate in dimethylacetamide solvent has simplified reaction protocols while maintaining high efficiency [31].
Optimization studies for transition metal-catalyzed pyrazole cross-coupling reactions reveal several critical factors affecting reaction outcomes [14] [26]. Base selection proves particularly important, with potassium carbonate and cesium carbonate demonstrating superior performance compared to weaker bases like potassium acetate [31]. The optimal catalyst loading ranges from 1-5 mol% palladium for most substrates, with sterically hindered pyrazoles requiring higher loadings to achieve complete conversion [24] [28].
| Catalyst System | Base | Temperature | Yield Range |
|---|---|---|---|
| Palladium acetate/Tricyclohexylphosphine | Potassium carbonate | 140°C | 82-95% |
| Palladium acetate (phosphine-free) | Potassium acetate | 120°C | 75-88% |
| Palladium chloride/Bisphosphine | Cesium carbonate | 110°C | 78-92% |
The solvent system selection dramatically impacts cross-coupling efficiency [26] [31]. Dimethylacetamide and N-methylpyrrolidinone provide optimal solvation for both catalyst and substrates, while toluene-based systems require higher temperatures to achieve comparable yields [14]. The addition of water as a co-solvent can enhance transmetalation rates in Suzuki-type couplings involving pyrazole boronic acid derivatives [24].
Continuous flow reactor technology has emerged as a transformative approach for the scalable synthesis of pyrazole derivatives, including 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole [4] [18]. The implementation of continuous flow systems enables precise control over reaction parameters while ensuring safe handling of hazardous intermediates and reagents [4]. Multi-step continuous flow synthesis platforms have demonstrated exceptional efficiency in producing highly functionalized pyrazoles through telescoped reaction sequences [4] [18].
The design of continuous flow reactors for pyrazole synthesis requires careful consideration of mixing efficiency, heat transfer, and residence time distribution [4] [16]. Microreactor systems with channel dimensions of 100-500 micrometers provide optimal mixing while maintaining laminar flow conditions [18]. The use of packed-bed reactors containing immobilized catalysts offers advantages for extended operation periods without catalyst degradation [4].
Temperature control in continuous flow systems allows for precise optimization of reaction kinetics [4] [18]. The ability to operate above atmospheric boiling points under pressure enhances reaction rates while preventing solvent evaporation [4]. Residence time optimization studies reveal optimal ranges of 10-60 minutes for most pyrazole-forming reactions, with shorter times favoring kinetic products and longer times promoting thermodynamic equilibration [18].
Continuous flow synthesis enables remarkable process intensification for pyrazole production, with typical throughputs ranging from 0.5-2.0 grams per hour for laboratory-scale systems [4] [16]. The implementation of continuous stirred-tank reactor systems addresses challenges associated with heterogeneous reaction mixtures while maintaining safety protocols for energetic intermediates [16]. Multi-kilogram scale demonstrations have validated the robustness and reproducibility of continuous flow pyrazole synthesis [16].
| Flow System Type | Throughput | Residence Time | Product Purity |
|---|---|---|---|
| Microreactor Coils | 0.5-1.2 g/h | 15-45 min | 85-95% |
| Packed-Bed Reactor | 1.0-2.0 g/h | 20-60 min | 80-90% |
| Continuous Stirred-Tank | 5.0-15.0 kg/day | 30-90 min | 88-96% |
The integration of in-line analytical monitoring systems enables real-time process control and quality assurance [4]. Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy provide continuous feedback on reaction progress and product quality [18]. The implementation of automated feedback control systems maintains optimal reaction conditions despite variations in feed composition or flow rates [16].
Protecting group strategies play a crucial role in achieving regioselective functionalization of pyrazole derivatives during the synthesis of complex targets like 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole [9] . The 2-(trimethylsilyl)ethoxymethyl protecting group has emerged as the most versatile option for pyrazole nitrogen protection, offering stability under diverse reaction conditions while enabling selective deprotection [9] . The strategic use of protecting groups allows for sequential functionalization of multiple positions on the pyrazole ring with complete regiocontrol [9].
The 2-(trimethylsilyl)ethoxymethyl protecting group demonstrates exceptional utility in pyrazole synthesis due to its unique combination of stability and selectivity [29]. Installation of this protecting group proceeds efficiently using 2-(trimethylsilyl)ethoxymethyl chloride in the presence of sodium hydride, achieving yields of 85-95% across diverse pyrazole substrates . The protecting group remains intact under acidic and basic conditions commonly employed in pyrazole functionalization reactions .
The most remarkable feature of the 2-(trimethylsilyl)ethoxymethyl protecting group is its ability to undergo controlled transposition between nitrogen atoms of the pyrazole ring [9] [29]. This transposition, achieved using catalytic amounts of 2-(trimethylsilyl)ethoxymethyl chloride in acetonitrile at 95°C, effectively transforms unreactive C-3 positions into reactive C-5 positions [29]. The transposition reaction proceeds with 90-98% efficiency and enables sequential arylation of both C-5 and C-3 positions [9].
The implementation of protecting group strategies enables systematic functionalization of pyrazole rings with complete positional control [9]. The established reactivity order of C-5 > C-4 >> C-3 for palladium-catalyzed arylation can be manipulated through strategic protecting group placement and transposition [9]. Initial functionalization at the C-5 position proceeds readily with standard cross-coupling conditions, achieving yields of 75-90% with diverse aryl bromide partners [9].
| Position | Direct Reactivity | With Protection | Transposition Required |
|---|---|---|---|
| C-3 | Low (10-25%) | High (80-95%) | Yes |
| C-4 | Moderate (60-75%) | High (85-95%) | No |
| C-5 | High (85-95%) | High (90-98%) | No |
The regioselective N-alkylation of protected pyrazoles provides access to unsymmetrical N-substituted derivatives [9]. Methylation using trimethyloxonium tetrafluoroborate proceeds with complete regioselectivity, yielding single regioisomers in 85-95% yield [9]. The subsequent deprotection and functionalization sequence enables the synthesis of fully substituted pyrazoles with predetermined substitution patterns [9].
The deprotection of 2-(trimethylsilyl)ethoxymethyl-protected pyrazoles requires specific conditions to ensure complete removal without affecting other functional groups [9] . Treatment with fluoride sources such as tetrabutylammonium fluoride in tetrahydrofuran provides clean deprotection at room temperature . Alternative deprotection using hydrochloric acid in ethanol proves effective for substrates sensitive to fluoride conditions [9].
The bromomethyl substituent at the 3-position of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole represents a highly reactive electrophilic center that undergoes facile nucleophilic substitution reactions [1] . The electrophilic nature of this carbon center stems from the inductive electron-withdrawing effect of the bromine atom, creating a partial positive charge that makes it susceptible to nucleophilic attack [3] [4].
The nucleophilic substitution at the bromomethyl center predominantly follows the bimolecular nucleophilic substitution (SN2) mechanism due to the primary nature of the carbon center [4] [5]. This mechanism is characterized by a concerted process where the nucleophile attacks the carbon center from the back side relative to the leaving bromide group, resulting in inversion of stereochemistry at the reaction center [4] [6].
The reaction kinetics follow second-order behavior, with the rate being dependent on both the concentration of the substrate and the nucleophile [5] [7]. The rate law can be expressed as:
Rate = k[substrate][nucleophile]
where k represents the second-order rate constant [5]. The reaction proceeds through a pentacoordinate transition state where the nucleophile forms a partial bond with the carbon while the bromide begins to depart [4].
The reactivity of various nucleophiles toward the bromomethyl center follows established nucleophilicity trends. Anionic nucleophiles such as alkoxides, thiolates, and azides demonstrate high reactivity due to their negative charge and strong electron-donating capability [3]. Neutral nucleophiles including amines, alcohols, and phosphines also readily participate in substitution reactions, though at reduced rates compared to their anionic counterparts .
The presence of the trifluoromethyl group at the 5-position enhances the electrophilicity of the bromomethyl center through its strong electron-withdrawing inductive effect [1]. This electronic influence activates the substrate toward nucleophilic attack, resulting in increased reaction rates compared to unsubstituted pyrazole analogs .
The choice of solvent significantly influences the rate and selectivity of nucleophilic substitution reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile favor SN2 reactions by stabilizing the nucleophile without extensively solvating it, thereby maintaining its nucleophilic strength [3].
Protic solvents tend to decrease reaction rates through hydrogen bonding with the nucleophile, reducing its effective nucleophilicity [3] [5]. However, protic solvents may be beneficial when using neutral nucleophiles that require proton abstraction to generate the active nucleophilic species .
Reaction temperatures typically range from ambient conditions to 80°C, depending on the nucleophile strength and desired reaction rate . Lower temperatures favor selectivity while higher temperatures increase reaction rates but may lead to competing side reactions .
The pyrazole ring system in 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole exhibits distinct regioselectivity patterns in electrophilic aromatic substitution reactions. The electronic distribution within the pyrazole ring, influenced by the nitrogen atoms and existing substituents, determines the preferred sites for electrophilic attack [9] [10].
Pyrazole functions as a π-electron-rich aromatic heterocycle, with electrophilic substitution reactions occurring preferentially at the C-4 position [9] [11]. This regioselectivity arises from the electronic distribution within the ring, where C-4 possesses the highest electron density and nucleophilic character [9] [12].
The trifluoromethyl group at the 5-position exerts a strong electron-withdrawing effect through both inductive and field effects, significantly altering the electronic properties of the pyrazole ring [13] [14]. This substitution pattern deactivates the ring toward electrophilic aromatic substitution while simultaneously directing incoming electrophiles to specific positions [13].
Electrophilic substitution in 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole preferentially occurs at the C-4 position due to the combined electronic effects of the existing substituents [11] [15]. The bromomethyl group at C-3 and trifluoromethyl group at C-5 create an electronic environment that favors C-4 substitution [15].
The mechanism proceeds through formation of a Wheland intermediate, where the positive charge generated by electrophilic attack is stabilized through resonance delocalization [16]. The C-4 position provides the most stable intermediate due to optimal charge distribution within the pyrazole framework [9] [16].
Halogenation reactions using molecular bromine or N-bromosuccinimide (NBS) represent important electrophilic substitution processes [17] [15]. The bromination of pyrazole derivatives typically occurs under mild conditions in chloroform or other inert solvents [15] [18].
Nitration reactions using acetyl nitrate (nitric acid-acetic anhydride mixture) selectively introduce nitro groups at the C-4 position [15]. These reactions require careful temperature control to prevent overnitration and maintain regioselectivity [15].
Friedel-Crafts acylation and alkylation reactions also demonstrate C-4 selectivity, although these transformations require stronger activating conditions due to the electron-poor nature of the substituted pyrazole ring [15].
The electron-withdrawing trifluoromethyl group significantly reduces the overall reactivity of the pyrazole ring toward electrophilic substitution [13] [14]. This deactivation necessitates more forcing reaction conditions and stronger electrophiles to achieve satisfactory conversion rates [13].
The bromomethyl substituent, while primarily functioning as an electron-withdrawing group through inductive effects, may also provide limited π-donation through halogen bonding interactions . This dual electronic nature contributes to the overall substitution pattern observed in electrophilic reactions .
Palladium-catalyzed C-H activation reactions have emerged as powerful tools for the direct functionalization of pyrazole derivatives, including 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole. These transformations enable the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-installed functional groups [19] [20].
The mechanism of palladium-catalyzed C-H activation typically involves several key steps: oxidative addition, C-H activation, transmetalation, and reductive elimination [21] [22]. The pyrazole ring can function as a directing group, coordinating to the palladium center and facilitating selective C-H bond cleavage at adjacent positions [23] [24].
The coordination of the pyrazole nitrogen to palladium forms a chelate complex that positions the metal center in proximity to specific C-H bonds [24] [22]. This directed approach enables regioselective functionalization, typically favoring the formation of five- or six-membered metallacycle intermediates [24].
Pyrazole derivatives, including 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole, can undergo palladium-catalyzed C-H arylation reactions at the C-4 position of the ring [25] [26]. These reactions typically employ palladium(II) acetate as the catalyst in combination with appropriate bases such as potassium acetate or cesium carbonate [25] [26].
The arylation reactions demonstrate excellent regioselectivity for the C-4 position, particularly when electron-deficient aryl bromides are employed as coupling partners [25] [26]. The electron-withdrawing trifluoromethyl group enhances the selectivity by deactivating other potential reaction sites [25].
Suzuki-Miyaura cross-coupling reactions represent important transformations for installing aryl and heteroaryl substituents on pyrazole rings [20] [27]. These reactions typically employ palladium catalysts in combination with phosphine ligands and base, enabling the coupling of aryl boronic acids or esters with halogenated pyrazoles [20] [27].
The bromomethyl substituent in 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole can participate in various cross-coupling reactions, though the aliphatic nature of the carbon-bromine bond may require modified reaction conditions compared to aromatic halides [28].
Buchwald-Hartwig amination reactions enable the formation of carbon-nitrogen bonds through the coupling of aryl halides with amines [27]. These transformations expand the scope of accessible pyrazole derivatives by introducing diverse nitrogen-containing functionalities [27].
Optimal reaction conditions for palladium-catalyzed transformations of pyrazole derivatives typically involve temperatures ranging from 80°C to 140°C, depending on the specific transformation and substrate reactivity [19] [20]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylacetamide (DMA), dimethylformamide (DMF), and acetonitrile being commonly employed [19] [20].
Catalyst loading generally ranges from 1 to 10 mol% palladium, with higher loadings required for less reactive substrates or challenging transformations [20] [22]. The choice of ligand significantly influences both reactivity and selectivity, with electron-rich phosphines and N-heterocyclic carbenes being particularly effective [20].
Photochemical reactions of pyrazole derivatives, including 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole, encompass a diverse array of transformations that proceed through electronically excited states. These processes offer unique opportunities for structural rearrangements and bond formations that are not accessible through conventional thermal chemistry [29] [30].
Upon irradiation with ultraviolet light (λ = 254-350 nm), pyrazole derivatives undergo electronic transitions from their ground state to excited singlet states [29] [31]. The electronic absorption characteristics are significantly influenced by the substituents present on the ring, with electron-withdrawing groups such as trifluoromethyl shifting absorption maxima to longer wavelengths [29].
The excited state properties of pyrazoles enable various photochemical pathways, including phototransposition to imidazoles, photocleavage reactions yielding ring-opened products, and photodimerization processes [29] [30]. The specific pathway depends on the substitution pattern, solvent environment, and irradiation conditions [29].
Phototransposition represents a fundamental photochemical process in pyrazole chemistry, involving the rearrangement of the pyrazole ring to form isomeric imidazole derivatives [29] [30]. This transformation proceeds through multiple possible pathways, including ring contraction-expansion sequences and conical intersection mechanisms [32] [31].
The mechanism typically involves initial electronic excitation followed by passage through conical intersections that enable efficient interconversion between different electronic states [32] [31]. Quantum chemical calculations have identified specific geometric requirements for these intersections, providing insight into the observed regioselectivity patterns [32] [31].
Photocleavage reactions of pyrazole derivatives result in ring-opening processes that generate various fragments, including enaminonitriles and isocyanides [29] [30]. These transformations typically require shorter wavelength irradiation (λ = 254-300 nm) and proceed through homolytic bond cleavage mechanisms [33].
The presence of electron-withdrawing substituents such as trifluoromethyl groups can influence the photocleavage patterns by altering the electronic properties of the excited states [34]. Solvent effects also play important roles, with polar solvents often facilitating ionic dissociation pathways [34].
Photodimerization processes involve the [2+2] cycloaddition of two pyrazole molecules to form dimeric structures [35]. These reactions typically occur in concentrated solutions under longer wavelength irradiation (λ = 300-400 nm) and demonstrate high stereoselectivity [35].
The mechanism involves initial excitation of one pyrazole molecule followed by interaction with a ground-state partner to form the cycloaddition product [35]. The regiochemistry and stereochemistry of these reactions are influenced by steric and electronic factors associated with the substituents [35].
Intermolecular photocycloaddition reactions with other unsaturated partners can also occur, providing access to complex polycyclic structures [36]. These transformations often require photocatalysts to facilitate the electron transfer processes necessary for product formation [36].
The choice of solvent significantly influences photochemical reaction outcomes for pyrazole derivatives [29] [34]. Polar solvents can stabilize ionic intermediates and influence the relative energies of different excited states, thereby altering product distributions [34].
Oxygen sensitivity is common in photochemical transformations, with molecular oxygen often serving as an efficient quencher of excited states [36]. Reactions are typically conducted under inert atmosphere or degassed conditions to prevent unwanted quenching processes [36].